2-[2,4-Dichlorophenoxy]-5-nitrothiazole
Description
2-[2,4-Dichlorophenoxy]-5-nitrothiazole is a synthetic heterocyclic compound featuring a thiazole core substituted with a 2,4-dichlorophenoxy group at position 2 and a nitro group at position 4. Its molecular formula is C₉H₅Cl₂N₃O₃S, with a molecular weight of 306.12 g/mol. The nitro group at position 5 likely enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H4Cl2N2O3S |
|---|---|
Molecular Weight |
291.11g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl2N2O3S/c10-5-1-2-7(6(11)3-5)16-9-12-4-8(17-9)13(14)15/h1-4H |
InChI Key |
HKQPUSKWQSOXFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares 2-[2,4-Dichlorophenoxy]-5-nitrothiazole with structurally related thiazole and heterocyclic derivatives:
Key Observations:
Substituent Effects: The 2,4-dichlorophenoxy group in the target compound is associated with herbicidal activity in auxin mimics (e.g., 2,4-D and 2,4-DP) . Nitro groups (e.g., in acifluorfen, a diphenyl ether herbicide) enhance redox activity and electron withdrawal, which may increase reactivity toward biological targets .
Heterocyclic Core Differences: Thiazole vs. Benzothiazole vs. Thiazole: The fused benzene ring in benzothiazoles () enhances aromaticity and stability, impacting pharmacokinetics in medicinal applications .
Toxicity and Environmental Impact
- Similar risks may apply to the target compound.
- Spill management protocols for dichlorophenoxy derivatives emphasize containment and absorption .
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